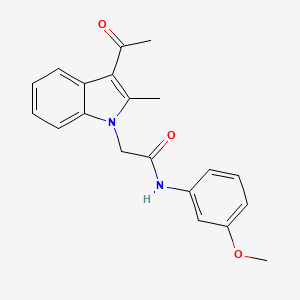![molecular formula C19H17N3O3S B4926399 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as compound 1 and has been synthesized using various methods. The aim of
Mechanism of Action
The mechanism of action of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been suggested that this compound may exert its anti-bacterial activity by inhibiting the growth of bacteria.
Biochemical and Physiological Effects:
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of COX-2 and iNOS, and its antibacterial activity. However, the limitations of using this compound in lab experiments include its potential toxicity, the lack of understanding of its mechanism of action, and the need for further studies to determine its efficacy and safety.
Future Directions
There are several future directions that can be explored in the study of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide. These include further studies to determine its mechanism of action, studies to determine its efficacy and safety in animal models, and studies to determine its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, studies can be conducted to determine the potential use of this compound in combination with other drugs for the treatment of cancer and bacterial infections.
In conclusion, 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine its efficacy and safety for its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been reported using various methods. One of the most commonly used methods is the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with phenoxypropanoic acid. The resulting compound is then treated with benzoyl chloride to obtain the final product. Other methods include the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with 3-phenoxypropanoic acid, and the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with 3-phenoxypropanoic acid and benzoyl chloride.
Scientific Research Applications
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-(2-phenoxypropanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13(25-16-8-3-2-4-9-16)17(23)21-15-7-5-6-14(12-15)18(24)22-19-20-10-11-26-19/h2-13H,1H3,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHQRPNPCCSERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-phenoxypropanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)


![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
![1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B4926352.png)
![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)



![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4926412.png)
![N-benzyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4926416.png)